molecular formula C23H20F3N5O2S2 B590880 Dabrafenib-d9

Dabrafenib-d9

Cat. No.: B590880
M. Wt: 528.6 g/mol
InChI Key: BFSMGDJOXZAERB-GQALSZNTSA-N
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Description

Dabrafenib-d9 is a deuterated form of Dabrafenib, a kinase inhibitor used primarily in the treatment of melanoma, non-small cell lung cancer, and thyroid cancer. The compound is known for its ability to inhibit the BRAF V600E mutation, which is a common mutation in various cancers .

Biochemical Analysis

Biochemical Properties

Dabrafenib-d9, like its parent compound Dabrafenib, targets the MAPK pathway . It is an ATP-competitive kinase inhibitor . It interacts with enzymes such as CYP2C8 and CYP3A4 during its metabolism . The nature of these interactions involves the oxidation of this compound via these enzymes to form hydroxy-Dabrafenib-d9 .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the RAS/RAF/MEK/ERK pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . In melanoma cells, for example, this compound has been shown to reduce the ability of myeloid-derived suppressor cells (MDSCs) to suppress T-cell activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is a reversible ATP-competitive kinase inhibitor that targets the MAPK pathway . It binds to the ATP-binding site of BRAF-mutant kinase, inhibiting its activity .

Temporal Effects in Laboratory Settings

Over time, this compound shows a time-dependent increase in apparent clearance following multiple doses . This is likely due to the induction of its own metabolism through cytochrome P450 (CYP) 3A4 . Its systemic exposure at steady state increases less than dose proportionally over the dose range of 75–300 mg bid .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, a study showed that Dabrafenib protected from cisplatin-induced hearing loss in a clinically relevant mouse model . The protective effects were determined by functional hearing tests and cochlear outer hair cell counts .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by CYP2C8 and CYP3A4 . It undergoes oxidation via these enzymes to form hydroxy-Dabrafenib-d9 . This metabolite is further oxidized via CYP3A4 to form carboxy-Dabrafenib-d9 .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Its main elimination route is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . After single oral administration of the recommended dose, the absolute oral bioavailability (F) of this compound is 95% .

Subcellular Localization

It is known that Dabrafenib, the parent compound, targets the MAPK pathway, which involves various subcellular compartments

Biological Activity

Dabrafenib-d9 is a deuterated analog of dabrafenib, a selective inhibitor of BRAF kinase, particularly effective against the BRAF V600E mutation. This compound has gained attention for its potential in treating various cancers, especially melanoma. The biological activity of this compound is characterized by its mechanism of action, efficacy in clinical settings, and the implications of its use in combination therapies.

Dabrafenib functions as an ATP-competitive inhibitor of BRAF kinases. It exhibits high potency against mutant BRAF V600E with an IC50 value of approximately 0.64 nM, while also inhibiting wild-type BRAF and CRAF kinases at slightly higher concentrations (IC50 values of 0.68 nM and 5 nM, respectively) . Additionally, this compound inhibits several other kinases, including:

KinaseIC50 (nM)
BRAF V600E0.64
Wild-type BRAF0.68
Wild-type CRAF5
ALK511
LIMK115
NEK1120
CK141
BRK79

This broad spectrum of activity suggests that this compound may have off-target effects that could influence its therapeutic efficacy and safety profile.

Efficacy in Clinical Studies

Clinical studies have demonstrated the effectiveness of dabrafenib in patients with melanoma harboring the BRAF V600E mutation. A case series highlighted a patient who experienced significant tumor shrinkage after re-challenging with a combination therapy of dabrafenib and trametinib (D/T) after initial resistance . The patient achieved a partial response (PR) following treatment, illustrating the potential for re-sensitization to therapy.

Case Study Summary

  • Patient Profile : Advanced melanoma with BRAF V600E mutation.
  • Initial Treatment : D/T combination therapy leading to progression-free survival (PFS) of 8 months.
  • Re-challenge : D/T therapy after disease progression resulted in a PR observed on CT scans.
  • Duration of Response : The PR lasted for approximately 5 months before further progression was noted.

This case underscores the importance of continued exploration into the use of this compound in combination therapies, particularly for patients who have developed resistance to initial treatments.

Biological Activity Insights

Research has shown that dabrafenib not only inhibits tumor growth but also alters cellular signaling pathways that can lead to both therapeutic benefits and adverse effects. For instance, it has been noted that dabrafenib can activate the MAPK pathway in wild-type BRAF cells, which may contribute to secondary malignancies such as squamous cell carcinoma .

Key Findings from Research

  • Inhibition of Cell Proliferation : Dabrafenib induces G1 cell cycle arrest followed by apoptosis in BRAF V600E-positive cells.
  • Impact on Kinase Activity : Inhibition of NEK9 and CDK16 has been identified as significant mechanisms through which dabrafenib exerts its effects against NRAS and KRAS mutant cancers .
  • Adverse Effects : Pyrexia is a common adverse event associated with D/T therapy, occurring in up to 71% of patients; understanding its pathogenesis could improve management strategies .

Properties

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSMGDJOXZAERB-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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